molecular formula C9H13ClN2O2 B3390271 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956573-62-9

1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3390271
CAS No.: 956573-62-9
M. Wt: 216.66 g/mol
InChI Key: VTLWIDDZVIOQSV-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4, a chlorine atom at position 5, a methyl group at position 3, and a butyl substituent at the nitrogen atom (position 1).

Properties

IUPAC Name

1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-4-5-12-8(10)7(9(13)14)6(2)11-12/h3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWIDDZVIOQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=N1)C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323406
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956573-62-9
Record name 1-butyl-5-chloro-3-methylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Research

Mechanism of Action:
The compound exhibits promising anticancer activity by selectively inhibiting the RET (rearranged during transfection) kinase, which is crucial in cancer progression. By targeting RET, it disrupts signaling pathways associated with tumor growth and metastasis.

Research Findings:

  • Cell Lines Studied: The compound has been tested on various cancer cell lines, including non-small cell lung cancer (NSCLC) and thyroid cancer.
  • Assessment Methods: Researchers use assays such as MTT and ATP-based methods to measure cell viability after treatment with varying concentrations of the compound.

Table 1: Anticancer Activity Summary

Cancer TypeCell LineAssay UsedIC50 Value (µM)
Non-Small Cell LungA549MTT15
Thyroid CancerK1ATP-based assay10

Antiviral Applications

Mechanism of Action:
Research indicates that derivatives of this compound may exhibit inhibitory effects on HIV-1 replication. Molecular docking studies suggest favorable interactions with key viral enzymes such as reverse transcriptase and protease.

Research Findings:

  • Cell-Based Assays: Studies utilize HIV-infected cell lines to evaluate antiviral activity.
  • Quantification of Viral Load: PCR methods are employed to quantify viral RNA levels post-treatment.

Table 2: Antiviral Activity Summary

Viral EnzymeBinding Affinity (kcal/mol)Viral Load Reduction (%)
Reverse Transcriptase-8.580
Protease-7.275

Agricultural Applications

The unique structural properties of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid indicate potential uses in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to interact with specific biological targets may allow for the development of new agrochemicals that can effectively manage pests while minimizing environmental impact.

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents on the pyrazole ring. Understanding the structure–activity relationship (SAR) is crucial for optimizing its biological activity.

Key Reactions:

  • Reactions Typical of Acrylic Acids: These reactions highlight the versatility of the compound as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylic acid derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Synthesis Method References
1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid 1: Butyl; 3: Methyl; 4: COOH; 5: Cl High lipophilicity (predicted) Likely ester hydrolysis or SOCl₂ route (analogy) N/A
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7b) 1: Phenyl; 3: Methyl; 4: COOH; 5: Cl Intermediate for acid chloride synthesis Hydrolysis of ester with NaOH/MeOH
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a) 1,3: Phenyl; 4: COOH; 5: Methyl m.p. 136°C; used in anti-inflammatory studies Ester hydrolysis (NaOH/MeOH, 80% yield)
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 4: Cl; 5: COOH Lower lipophilicity; CAS: 84547-83-1 Commercial availability
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid 1: Benzyl (p-methyl); 3: Methyl; 4: COOH; 5: Cl Steric hindrance from benzyl group Not detailed (commercial product)

Key Observations

Substituent Effects on Lipophilicity: The butyl group in the target compound likely increases lipophilicity compared to phenyl (e.g., 7b in ) or methyl (e.g., ) substituents. This property may enhance pharmacokinetic profiles, such as oral absorption.

Synthetic Routes :

  • Most analogs (e.g., 2a , 7b ) are synthesized via ester hydrolysis under basic conditions. The target compound likely follows a similar pathway.
  • Acid chloride formation (using SOCl₂) is common for further derivatization, as seen in .

Biological Activities: 1,3-Diphenyl derivatives (e.g., 2a) exhibit anti-inflammatory activity in preclinical models . The butyl chain in the target compound may modulate such activity by altering solubility or receptor interactions. Antibacterial and antioxidant activities are reported for quinoline-linked pyrazoles (e.g., ), though substituent-specific data for the target compound are unavailable.

Physical Properties :

  • Melting points vary significantly; 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a) has a m.p. of 136°C , while more flexible alkyl groups (e.g., butyl) may lower melting points due to reduced crystallinity.

Biological Activity

1-Butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 956573-62-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is C9H13ClN2O2C_9H_{13}ClN_2O_2, with a molecular weight of 216.66 g/mol. The presence of the pyrazole ring contributes to its biological activity, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₉H₁₃ClN₂O₂
Molecular Weight216.66 g/mol
CAS Number956573-62-9
Purity≥95%

Anti-inflammatory Effects

Research has shown that derivatives of pyrazole compounds possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation. While specific data on this compound's COX inhibitory activity are scarce, related pyrazole derivatives have demonstrated significant IC50 values against COX-1 and COX-2 enzymes, indicating potential for anti-inflammatory applications .

Structure-Activity Relationships (SAR)

The biological efficacy of 1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid can be influenced by various substituents on the pyrazole ring. Studies suggest that the introduction of polar functional groups can enhance solubility and bioavailability while maintaining or improving biological activity. For example, the inclusion of methyl or halogen substituents has been associated with increased potency against target enzymes .

Case Studies

A notable study evaluated a series of pyrazole derivatives for their antiparasitic and anti-inflammatory activities. The findings indicated that certain modifications led to enhanced potency and selectivity against specific targets, such as PfATP4 and COX enzymes. For instance, a derivative with an N-methyl substitution showed a marked increase in potency compared to unsubstituted analogs .

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set calculates Fukui indices to identify electrophilic sites (e.g., C-4 position) prone to substitution .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates of ester precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-butyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid

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